

Introduction: The Structural Significance of a Substituted Chromenone

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Compound of Interest

Compound Name: 3-hydroxy-2-methyl-4H-chromen-4-one

CAS No.: 22105-10-8

Cat. No.: B3049813

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3-hydroxy-2-methyl-4H-chromen-4-one is a member of the chromone family, a class of oxygen-containing heterocyclic compounds that form the core structure of many flavonoids.^[1] These molecules are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and unambiguous structural characterization is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.^{[2][3]}

This guide provides an in-depth analysis of the ¹H NMR spectrum of **3-hydroxy-2-methyl-4H-chromen-4-one**. It is designed for researchers and professionals who require not just the data, but a causal understanding of the spectral features. We will explore the predicted spectrum of the title compound, compare it with a key alternative to understand substituent effects, provide a self-validating experimental protocol, and visualize the underlying principles of the analysis.

¹H NMR Spectral Analysis: A Predictive Approach

While extensive databases exist for many common flavonoids, obtaining a published spectrum for a specific, less common derivative like **3-hydroxy-2-methyl-4H-chromen-4-one** can be challenging. In such cases, a predictive approach based on fundamental NMR principles and data from analogous structures is a scientifically rigorous starting point.^{[4][5]}

The structure of **3-hydroxy-2-methyl-4H-chromen-4-one** presents six distinct proton environments, which should give rise to six unique signals in the ^1H NMR spectrum.[6][7]

Predicted ^1H NMR Signals for **3-hydroxy-2-methyl-4H-chromen-4-one**:

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Prediction
H-a (2-CH ₃)	~2.1 - 2.4	Singlet (s)	3H	Protons on a methyl group attached to an sp ² carbon of the pyranone ring. No adjacent protons for coupling.[8]
H-b (3-OH)	~5.0 - 9.0 (variable)	Broad Singlet (br s)	1H	The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.
H-c (H-8)	~7.4 - 7.6	Doublet of doublets (dd)	1H	Coupled to H-7 (ortho, J \approx 7-9 Hz) and H-6 (meta, J \approx 1-2 Hz).
H-d (H-6)	~7.4 - 7.6	Triplet of doublets (td) or Multiplet (m)	1H	Coupled to H-5 and H-7 (ortho, J \approx 7-9 Hz) and H-8 (meta, J \approx 1-2 Hz).

H-e (H-7)	~7.7 - 7.9	Triplet of doublets (td) or Multiplet (m)	1H	Coupled to H-6 and H-8 (ortho, $J \approx 7-9$ Hz) and H-5 (meta, $J \approx 1-2$ Hz).
H-f (H-5)	~8.0 - 8.2	Doublet of doublets (dd)	1H	This proton is peri to the carbonyl group (C=O), experiencing a strong deshielding effect (magnetic anisotropy), shifting it significantly downfield. ^[4] It is coupled to H-6 (ortho, $J \approx 7-9$ Hz) and H-7 (meta, $J \approx 1-2$ Hz).

Comparative Analysis: The Impact of Substitution

To appreciate the influence of the 2-methyl and 3-hydroxy groups, a comparison with a simpler, related structure is invaluable. We will use 3-methyl-4H-chromen-4-one as our primary alternative. The key difference is the absence of the 3-hydroxy group.

Table 1: Comparison of ^1H NMR Data for Substituted Chromenones

Compound	2-CH ₃ (ppm)	Aromatic Protons (ppm)	Other Protons (ppm)
3-hydroxy-2-methyl-4H-chromen-4-one (Predicted)	~2.1 - 2.4 (s, 3H)	~7.4 - 8.2 (m, 4H)	~5.0 - 9.0 (br s, 1H, -OH)
3-methyl-4H-chromen-4-one[9]	N/A	The two fused six-membered rings are coplanar.[9]	H-2: Singlet, downfield due to proximity to oxygen and carbonyl.

Note: Detailed experimental data for 3-methyl-4H-chromen-4-one is limited in the provided search results, but we can infer the key differences. The most notable change would be the absence of the broad -OH signal and the appearance of a singlet for the H-2 proton, which would be significantly deshielded by the adjacent oxygen and the C=O group.

This comparison highlights how the addition of the 3-hydroxy group removes the H-3 proton signal and introduces its own characteristic (and variable) signal, while subtly influencing the electronic environment of the nearby methyl and aromatic protons.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for acquiring a high-quality, reliable ¹H NMR spectrum. The emphasis is on practices that ensure data integrity.

Step 1: Sample Preparation (The Foundation of Quality Data)

- Weighing: Accurately weigh 5-10 mg of the purified **3-hydroxy-2-methyl-4H-chromen-4-one** sample into a clean, dry vial.[10]
- Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[11]
 - Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum.[12] For this compound, DMSO-d₆ is an excellent choice as it will reliably show the hydroxyl proton signal through hydrogen bonding. Chloroform-d (CDCl₃) is also common, but the -OH peak may be broader or exchange more readily.

- Dissolution: Ensure the sample is fully dissolved. Use gentle vortexing if necessary. The solution must be homogenous and free of any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[13]
- Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The optimal sample height is crucial for proper shimming and should be approximately 4-5 cm (around 0.6 mL).[10]
- Referencing: The residual non-deuterated solvent peak (e.g., DMSO at ~2.50 ppm) can be used as a secondary internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as a primary reference ($\delta = 0.00$ ppm).[3][7]

Step 2: Data Acquisition

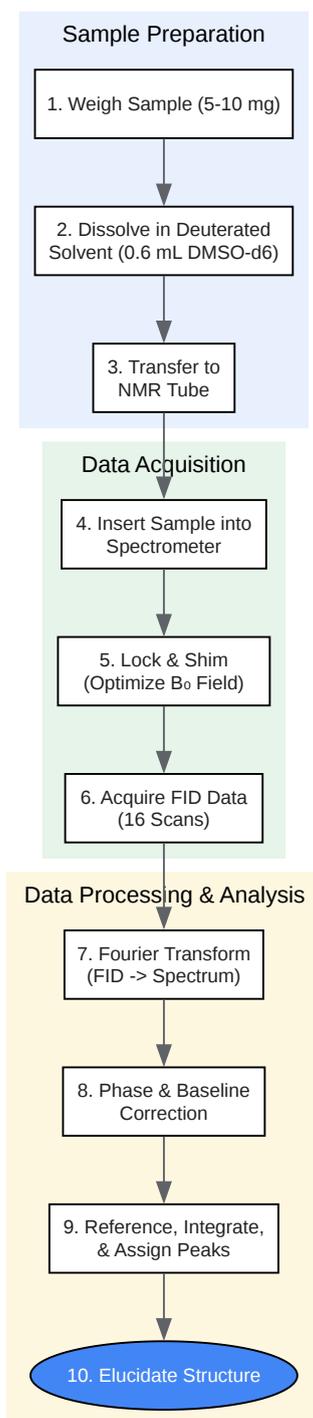
- Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).
- Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal. This is a critical step for achieving high resolution.
- Acquisition Parameters:
 - Experiment: Select a standard 1D proton experiment.
 - Pulse Angle: 30-45 degrees is typical to allow for faster repetition without saturating the signals.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

Step 3: Data Processing and Analysis

- **Fourier Transform (FT):** The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
- **Phase Correction:** Manually or automatically adjust the phase so that all peaks are positive and have a flat baseline.
- **Baseline Correction:** Apply a polynomial function to correct any rolling or distortion in the baseline.
- **Referencing:** Calibrate the x-axis by setting the reference peak (TMS or residual solvent) to its known chemical shift.
- **Integration:** Integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
- **Peak Picking & Interpretation:** Identify the chemical shift (ppm), multiplicity (s, d, t, q, m), and coupling constants (J-values in Hz) for each signal to assign the structure.

Visualization of Concepts and Workflows

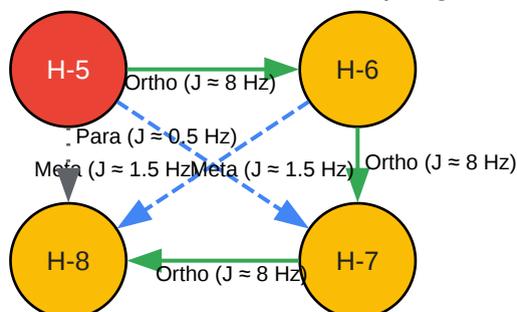
Diagrams are essential for clarifying complex relationships and processes. The following are generated using the DOT language to illustrate key aspects of this analysis.

Figure 1: ^1H NMR Experimental Workflow

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Caption: Figure 1: A flowchart of the ^1H NMR experimental workflow.

Figure 2: Aromatic Proton Coupling Network



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Caption: Figure 2: Spin-spin coupling in the aromatic region.

Conclusion

The ^1H NMR spectrum provides a detailed fingerprint of the **3-hydroxy-2-methyl-4H-chromen-4-one** molecule. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling, a complete and unambiguous assignment of all protons can be achieved. The downfield shift of the H-5 proton serves as a key landmark, while the characteristic signals of the 2-methyl and 3-hydroxy groups confirm the substitution pattern. By comparing this data with that of simpler chromone analogues, the specific electronic effects of these substituents are clearly demonstrated. The rigorous experimental protocol outlined ensures that the acquired data is of the highest quality, providing a solid foundation for structural confirmation in any research or development setting.

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